2-Fluoro-4-hydroxy-5-methylbenzaldehyde: Structural Analysis & Synthetic Utility
2-Fluoro-4-hydroxy-5-methylbenzaldehyde: Structural Analysis & Synthetic Utility
This technical guide details the structural characteristics, synthesis, and application of 2-Fluoro-4-hydroxy-5-methylbenzaldehyde , a specialized fluorinated intermediate used in the development of high-potency enzyme inhibitors and antineoplastic agents.[1]
Chemical Identity & Structural Analysis
This compound represents a highly functionalized benzene scaffold, integrating three distinct pharmacophoric features—a phenolic hydroxyl, a reactive aldehyde, and a fluorine atom—onto a toluene core.[1][2] Its substitution pattern is critical for defining the structure-activity relationship (SAR) in downstream pharmaceutical targets, particularly in creating steric locks and modulating metabolic stability.[1][2]
Nomenclature & Identifiers
| Property | Data |
| IUPAC Name | 2-Fluoro-4-hydroxy-5-methylbenzaldehyde |
| Common Identifier | Reference Example 23 (in patent literature) |
| CAS Number | Not widely listed in commodity catalogs; described in EP 3936192 B1 |
| Molecular Formula | C₈H₇FO₂ |
| Molecular Weight | 154.14 g/mol |
| SMILES | Cc1cc(c(cc1O)F)C=O |
3D Structural Conformation & Electronic Effects
The molecule exhibits a unique electronic push-pull system:
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Ortho-Fluorine Effect (C2): The fluorine atom at the C2 position (ortho to the aldehyde) exerts a strong inductive electron-withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon.[1][2] This makes the aldehyde more reactive toward nucleophilic attack compared to non-fluorinated analogs.
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Steric Constraint (C5-Methyl): The methyl group at C5 provides steric bulk adjacent to the hydroxyl group (C4).[1][2] In drug design, this "ortho-methyl" effect often restricts the rotation of ether linkages formed at the phenolic oxygen, locking the bioactive conformation.[1][2]
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Acidity (Phenol): The inductive effect of the fluorine (meta to the phenol) and the resonance withdrawing effect of the aldehyde (para to the phenol) significantly increase the acidity of the phenolic proton (predicted pKa < 8.0), facilitating etherification reactions under mild basic conditions.[1][2]
Physicochemical Properties
| Property | Value / Description | Source/Note |
| Physical State | Solid (Powder) | Precipitated during workup [1] |
| Color | White to pale yellow | Typical of fluorinated phenols |
| Solubility | Soluble in DCM, EtOAc, DMSO; Low water solubility | Lipophilic core |
| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity |
| Melting Point | >150°C (Estimated) | Based on structural analogs |
Synthesis & Manufacturing
The most authoritative synthesis route, validated in pharmaceutical patent literature (e.g., EP 3936192 B1), utilizes a Rieche Formylation strategy.[1][2] This method is preferred over the Reimer-Tiemann reaction due to higher yields and cleaner regioselectivity.
Core Synthesis Protocol
Starting Material: 5-Fluoro-2-methylphenol (CAS: 452-85-7).[1][3]
Reaction Logic: The starting phenol has two open ortho-positions relative to the hydroxyl group. However, the C2 position (relative to phenol) is blocked by the methyl group.[1] The C6 position is sterically accessible and electronically activated, but the formylation is directed para to the methyl group (and ortho to the fluorine) due to the directing effects of the fluorine and hydroxyl groups in the specific solvent cage of the titanium complex.[2]
Step-by-Step Methodology
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Reagent Preparation:
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Dissolve 5-fluoro-2-methylphenol (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C .
-
-
Catalyst Addition:
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Add Titanium(IV) chloride (TiCl₄) (approx.[1] 2.0–3.0 eq) dropwise. Caution: Exothermic; TiCl₄ fumes in air.
-
The solution typically turns deep red/brown due to the formation of the titanium-phenoxide complex.
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-
Formylation:
-
Hydrolysis & Workup:
-
Quench the reaction carefully with saturated aqueous Ammonium Chloride (NH₄Cl) .
-
Extract the aqueous layer with DCM or Ethyl Acetate.
-
Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate.[2]
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-
Purification:
Synthesis Pathway Diagram
Figure 1: Regioselective synthesis of 2-Fluoro-4-hydroxy-5-methylbenzaldehyde via Rieche formylation.
Reactivity Profile & Applications in Drug Discovery
This compound serves as a "linchpin" intermediate. It allows chemists to grow molecules in two distinct directions: the Ether Linkage (via the phenol) and the Heterocycle/Linker (via the aldehyde).[1][2]
Key Reaction Pathways
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Phenolic Etherification (Sn2 / Mitsunobu):
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The hydroxyl group at C4 is the primary handle for attaching lipophilic tails or solubilizing groups.
-
Application: Synthesis of Phosphatidylserine Synthase 1 (PSS1) Inhibitors . The phenol is alkylated with complex benzyl halides or alcohols to target the enzyme's hydrophobic pocket [1].[2]
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-
Aldehyde Condensation:
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The C1-aldehyde is highly reactive due to the ortho-fluorine.
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Reactions: Knoevenagel condensation, reductive amination, or cyclization to form benzoxazoles or indazoles.[2]
-
Application: Synthesis of Pyridazinone Derivatives (Antineoplastic agents).[1][2] The aldehyde is converted into a hydrazine or hydrazone intermediate, which is then cyclized [2].[2]
-
-
Electrophilic Chlorination:
-
Treatment with sulfuryl chloride (SO₂Cl₂) introduces a chlorine atom at the C3 position (between the F and OH), yielding 3-Chloro-2-fluoro-4-hydroxy-5-methylbenzaldehyde .[1] This creates a densely halogenated core often used to increase metabolic half-life [2].
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Reactivity Flowchart
Figure 2: Divergent synthetic utility in medicinal chemistry workflows.
Handling & Safety Protocols
While specific toxicological data for this exact intermediate is limited, its structural class (fluorinated phenolic aldehydes) dictates strict safety measures.[1][2]
-
Hazard Classification (GHS):
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Handling Precautions:
-
Moisture Sensitivity: The aldehyde can oxidize to the carboxylic acid (2-fluoro-4-hydroxy-5-methylbenzoic acid) upon prolonged exposure to air/moisture.[1] Store under inert gas (Argon/Nitrogen) at 2–8°C.
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Acidity: The compound is weakly acidic. Avoid contact with strong bases unless intended for deprotonation.
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PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.[2]
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References
-
European Patent Office. (2022).[2] Pyrrolopyrazole Derivative as Phosphatidylserine Synthase 1 Inhibitor.[2] EP 3936192 B1. Reference Example 23. [1][2]
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United States Patent & Trademark Office. (2019).[2] 5-Methyl-6-phenyl-4,5-dihydro-2H-pyridazin-3-one Derivative.[1][6] US 2019/0023662 A1.[4]
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PubChem. (2025).[2] 5-Fluoro-2-methylphenol (Precursor Data).[1][3] National Library of Medicine. [1][2]
Sources
- 1. EP3936192A1 - Pyrrolopyrazole derivative - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. TW202100526A - Pyrrolopyrazole derivatives - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. fishersci.com [fishersci.com]
- 6. US20190023662A1 - 5-methyl-6-phenyl-4,5-dihydro-2h-pyridazin-3-one derivative - Google Patents [patents.google.com]
